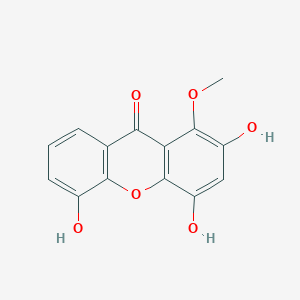
BR-Xanthone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BR-Xanthone b belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits and purple mangosteen. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of xanthones.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
BR-Xanthone B exhibits significant anticancer properties, making it a candidate for cancer treatment research. The mechanism of action involves several pathways, including apoptosis induction and inhibition of cell proliferation.
- Mechanism of Action : Xanthones, including this compound, have been shown to activate caspases and inhibit topoisomerases, which are crucial for cancer cell survival and proliferation. Studies indicate that these compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
-
Case Studies :
- In a study involving murine mammary adenocarcinoma (BJMC3879), this compound demonstrated a marked reduction in tumor volume and lung metastasis when administered at a dosage of 20 mg/kg/day .
- Another study highlighted the efficacy of xanthones against human cancer cell lines, where compounds showed IC50 values ranging from 3.76 to 14.2 µM, indicating potent anticancer activity .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against various pathogens.
- Antifungal Activity : Recent studies have reported that xanthone derivatives exhibit strong antifungal activity against resistant strains of Candida albicans. This compound's mechanism involves targeting yeast topoisomerase II, which is critical for fungal survival .
- Bacterial Inhibition : The compound has demonstrated effectiveness against a range of bacterial strains, with studies indicating that it can inhibit bacterial growth through disruption of cell wall synthesis and function .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is significant in the context of chronic inflammatory diseases.
- Mechanism : Xanthones have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammation .
- Research Findings : In vitro studies have indicated that this compound can reduce the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .
Antioxidant Effects
This compound possesses strong antioxidant properties, contributing to its therapeutic potential.
- Mechanism : The compound acts as a free radical scavenger, protecting cells from oxidative stress-induced damage. This is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders .
- Case Studies : Research has shown that this compound can significantly reduce lipid peroxidation and enhance the antioxidant defense system in animal models subjected to oxidative stress .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
115713-07-0 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
2,4,5-trihydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-8(16)5-9(17)14-10(13)11(18)6-3-2-4-7(15)12(6)20-14/h2-5,15-17H,1H3 |
InChI-Schlüssel |
POWRXIZFZXGLOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C2=C1C(=O)C3=C(O2)C(=CC=C3)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C2=C1C(=O)C3=C(O2)C(=CC=C3)O)O)O |
melting_point |
308-310°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















